![molecular formula C14H13F3N2O3 B2496707 4-[4-(3-hydroxypropyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenecarboxylic acid CAS No. 956263-78-8](/img/structure/B2496707.png)
4-[4-(3-hydroxypropyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar pyrazole derivatives often involves multi-component reactions that can include condensation steps. For instance, the synthesis of related pyrazole derivatives has been achieved through a one-pot, four-component reaction involving condensation steps that provide advantages such as ease of handling, good yields, and easy workup, as demonstrated by Thirupaiah Bade and R. R. Vedula (2015) (Bade & Vedula, 2015).
Molecular Structure Analysis
Molecular structure analysis of compounds similar to 4-[4-(3-hydroxypropyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenecarboxylic acid often involves spectroscopic techniques. Quantum mechanical calculations and spectroscopic investigations (FT-IR, FT-Raman, and UV) have been conducted to determine the structural parameters and vibrational frequencies of related molecules, as illustrated by P. Govindasamy and S. Gunasekaran (2015) (Govindasamy & Gunasekaran, 2015).
科学的研究の応用
Functionalization Reactions and Theoretical Studies
- Experimental and Theoretical Studies on Functionalization Reactions : Research on the functionalization reactions of pyrazole derivatives, such as the conversion of 1H-pyrazole-3-carboxylic acid into various amides and other compounds, highlights the versatility of these molecules in synthetic chemistry. Such studies not only reveal the chemical reactivity of pyrazole carboxylic acids but also offer theoretical insights into the reaction mechanisms, potentially guiding the development of new compounds with various applications in materials science and medicinal chemistry (Yıldırım, Kandemirli, & Demir, 2005); (Yıldırım & Kandemirli, 2006).
Supramolecular Architectures
- Supramolecular Architectures from Pyrazole Derivatives : The synthesis and structural characterization of supramolecular architectures, such as coordination complexes and metal-organic frameworks (MOFs) involving pyrazole derivatives, demonstrate the potential of these compounds in creating materials with novel properties. These studies provide insights into how pyrazole-based ligands can be utilized to design complexes with specific magnetic and structural characteristics, which could be relevant for applications in catalysis, molecular recognition, and as advanced materials (Majumder et al., 2006).
Electrophilic Activation
- Electrophilic Activation of Pyrazole Derivatives : The study of electrophilic activation in heteroaromatic compounds, including pyrazoles, sheds light on their potential reactivity and utility in synthetic organic chemistry. Understanding the reactivity of these compounds under different conditions can help in the development of novel synthetic routes for the construction of complex molecules, which could have implications in the development of new materials or pharmaceuticals (Klumpp et al., 2000).
Hydrogen Bonding and Molecular Solids
- Hydrogen Bonds and Weak Intermolecular Interactions : Research on the formation of novel crystals and molecular solids through strong hydrogen bonds and weak intermolecular interactions involving pyrazole derivatives and other aza compounds demonstrates the importance of these interactions in materials science. Such studies can inform the design of new materials with desired properties, such as thermal stability or specific supramolecular architectures, which could have applications ranging from pharmaceuticals to advanced functional materials (Wang et al., 2014).
特性
IUPAC Name |
4-[4-(3-hydroxypropyl)-3-(trifluoromethyl)pyrazol-1-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O3/c15-14(16,17)12-10(2-1-7-20)8-19(18-12)11-5-3-9(4-6-11)13(21)22/h3-6,8,20H,1-2,7H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHAXOANCHSNRJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N2C=C(C(=N2)C(F)(F)F)CCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl (8-((2-(dimethylamino)ethyl)amino)-2,3-diphenylpyrido[2,3-b]pyrazin-6-yl)carbamate](/img/structure/B2496624.png)

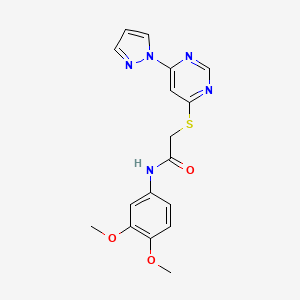
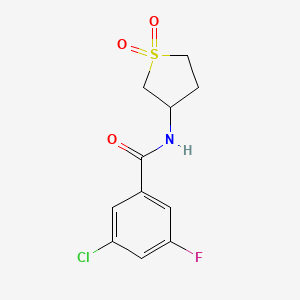

![4-Amino-8-oxaspiro[4.5]decane-3-carbonitrile](/img/structure/B2496633.png)
![methyl 3-(2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2496635.png)
![(4-(morpholinosulfonyl)phenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2496636.png)
![(E)-3-[3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-2-cyano-N-(2,6-dimethylphenyl)prop-2-enamide](/img/structure/B2496637.png)
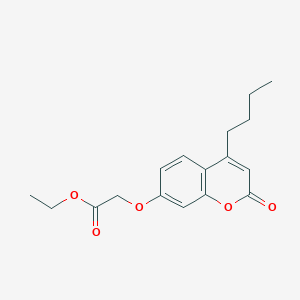
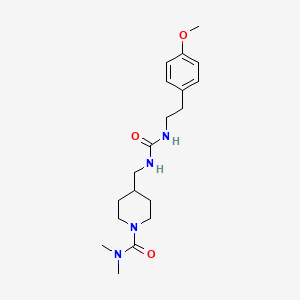
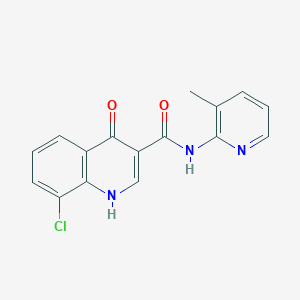
![Cyclobutyl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2496646.png)
![N-(4-chlorophenethyl)-3-(4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide](/img/structure/B2496647.png)